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Drug Profile and Mechanism of Action

Eniporide (EMD 85131) is a potent and selective sodium-hydrogen exchanger-1 (NHE-1) inhibitor

belonging to the acylguanidine chemical class. It was developed specifically as a cardioprotective agent

targeting the pathophysiological processes activated during myocardial ischemia and reperfusion. The drug

exhibits high binding affinity for the extracellular Na+ binding site of NHE-1, acting as a competitive

antagonist to block ion transport.

The molecular mechanism through which Eniporide exerts its cardioprotective effects involves a well-

characterized signaling cascade that originates during myocardial ischemia and culminates in cellular death

during reperfusion:
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Figure 1: Molecular mechanism of Eniporide in preventing ischemia-reperfusion injury. NHE-1 activation

during intracellular acidosis drives sodium influx, leading to calcium overload via reverse Na+/Ca2+

exchange (NCX), mitochondrial permeability transition pore (mPTP) opening, and ultimately cell death.

Eniporide specifically inhibits NHE-1 activation, interrupting this pathological cascade.

The primary molecular target of Eniporide is the NHE-1 isoform, which is the predominant sodium-

hydrogen exchanger in cardiac myocytes. Under normal physiological conditions, NHE-1 maintains
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intracellular pH by extruding protons in exchange for sodium ions. However, during ischemia, the resulting

intracellular acidosis activates NHE-1 in an attempt to restore pH homeostasis. This activation leads to

substantial intracellular sodium accumulation ([Na+]i), particularly during reperfusion when the

transmembrane pH gradient is maximal [1] [2].

The critical pathophysiological consequence occurs during reperfusion through the reverse mode of the

Na+/Ca2+ exchanger (NCX), which extrudes sodium in exchange for calcium influx. The sodium overload

created by NHE-1 activation drives this exchanger to operate in reverse, resulting in devastating calcium

overload within cardiac myocytes. This elevated intracellular calcium, particularly within mitochondria,

promotes opening of the mitochondrial permeability transition pore (mPTP), which represents a key

determinant of reperfusion-induced cell death. The mPTP opening causes collapse of the mitochondrial

membrane potential, uncoupling of oxidative phosphorylation, and ultimately both apoptotic and necrotic

cell death pathways [1] [2] [3].

Comparative pharmacological studies have demonstrated Eniporide's superior potency relative to other

NHE-1 inhibitors. In direct head-to-head comparisons, Eniporide exhibited significantly greater potency

than cariporide, with IC50 values of 40±11 nmol/L versus 209±75 nmol/L for human platelet NHE-1

inhibition [4]. This enhanced pharmacological profile generated considerable interest in Eniporide as a

promising therapeutic candidate for limiting myocardial infarct size in the setting of acute coronary

syndromes.

Preclinical Evidence and Efficacy Data

Experimental Models and Outcomes

Eniporide demonstrated consistent cardioprotective effects across multiple animal models of ischemia-

reperfusion injury. The drug was evaluated in various species including rats, rabbits, and guinea pigs,

utilizing both in vivo coronary occlusion models and isolated perfused heart preparations (Langendorff).

These studies consistently demonstrated that Eniporide administration significantly reduces myocardial

infarct size, improves functional recovery, and attenuates arrhythmias during reperfusion.

In a pivotal rabbit model of coronary occlusion and reperfusion, intravenous Eniporide administered at

doses of 0.03 and 0.1 mg/kg resulted in substantial infarct size reduction compared to vehicle controls

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3389482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659015/
https://link.springer.com/article/10.1023/A:1024985931797
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573312/
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.smolecule.com/products/s527163?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


(47±5% and 51±7% versus 74±6% infarct size/area at risk, respectively; p<0.05) [4]. This infarct-limiting

effect was accompanied by improved recovery of contractile function and reduced incidence of ventricular

arrhythmias during the reperfusion phase.

Mechanistic studies in isolated guinea pig hearts provided crucial insights into Eniporide's effects on

mitochondrial function and ion homeostasis. Using spectrophotometric fluorometry, researchers

demonstrated that Eniporide treatment prevented the pathological oxidation of mitochondrial NADH and

FAD during reperfusion, reduced mitochondrial calcium overload, and attenuated superoxide generation [2].

These findings established a direct link between NHE-1 inhibition and preservation of mitochondrial

integrity, highlighting the central role of the mitochondrion as a target for Eniporide's cardioprotective

effects.

Quantitative Preclinical Efficacy Data

Table 1: Summary of Key Preclinical Efficacy Findings for Eniporide

Model System Species Dose/Concentration Key Findings Reference

Coronary
occlusion-

reperfusion

Rabbit 0.03, 0.1 mg/kg IV Infarct size reduced from 74.6%
(vehicle) to 47.5% and 51.7%

[4]

Isolated

perfused heart

Rat 3 μM Ischemic Na+ overload reduced to

146% vs 293% in controls;
significantly improved post-

ischemic contractile recovery

[3]

Isolated

perfused heart

Guinea

pig

Therapeutic

concentration

Prevented mitochondrial oxidation,

reduced Ca2+ overload and
superoxide generation

[2]

Human platelet
NHE-1

In vitro IC50: 40±11 nmol/L 5-fold greater potency than
cariporide (IC50: 209±75 nmol/L)

[4]
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The dose-response relationship for Eniporide has been carefully characterized in preclinical models. In

isolated rat hearts, Eniporide demonstrated efficacy at concentrations as low as 10-100 nmol/L, significantly

lower than required for cariporide [4]. The therapeutic window was established with optimal efficacy

observed at 3 μM concentration in buffer-perfused heart models, effectively reducing ischemic sodium

overload and improving post-ischemic functional recovery without apparent toxicity [3].

A particularly important finding from comparative studies was Eniporide's superior efficacy profile

relative to other NHE inhibitors. When directly compared with EIPA and cariporide in rat hearts subjected to

global ischemia, Eniporide treatment resulted in the most pronounced reduction in intracellular sodium

accumulation (146±6% of baseline vs. 293±26% in untreated controls) and the greatest improvement in

recovery of rate-pressure product during reperfusion [3]. This enhanced performance was attributed to

Eniporide's greater selectivity for the NHE-1 isoform and more favorable pharmacological properties.

Clinical Trial Data and Human Outcomes

ESCAMI Trial Design and Results

The Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction

(ESCAMI) trial represented the pivotal clinical evaluation of Eniporide in human subjects. This

international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled 1,389 patients

with acute ST-elevation myocardial infarction (STEMI) undergoing reperfusion therapy (either primary

angioplasty or thrombolysis) within six hours of symptom onset [5] [6].

The trial employed a two-stage, dose-ranging design. Stage 1 evaluated four eniporide doses (50, 100, 150,

and 200 mg) administered as a 10-minute intravenous infusion before reperfusion therapy in 430 patients.

Based on Stage 1 results, Stage 2 further evaluated the 100 mg and 150 mg doses in 959 additional patients.

The primary efficacy endpoint was infarct size determined by the cumulative release of alpha-

hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours [5] [6].

Despite promising preclinical data and encouraging signals in Stage 1, the ESCAMI trial failed to

demonstrate a beneficial effect of Eniporide on its primary endpoint. In Stage 1, the 100 mg and 150 mg

doses showed 25.7% and 41.7% reductions in enzymatic infarct size, respectively, particularly in patients

undergoing primary angioplasty. However, these findings were not confirmed in Stage 2, where no
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significant differences in α-HBDH release were observed between the Eniporide and placebo groups (41.2

U/mL×h for placebo vs. 43.0 and 41.5 for 100 mg and 150 mg Eniporide, respectively) [5] [6].

Clinical Efficacy and Safety Outcomes

Table 2: Summary of ESCAMI Trial Clinical Outcomes

Endpoint
Placebo
Group

Eniporide
100 mg

Eniporide
150 mg

Statistical
Significance

Primary Endpoint

α-HBDH AUC (U/mL×h) 41.2 43.0 41.5 NS

Secondary Endpoints

CK-MB release Baseline No difference No difference NS

Troponin release Baseline No difference No difference NS

ST-segment resolution Baseline No difference No difference NS

Clinical Outcomes

Combined
death/CHF/shock/arrhythmias

Baseline No difference No difference NS

Heart failure (late reperfusion) Baseline Significant
reduction

Significant
reduction

p<0.05

The secondary endpoints of the ESCAMI trial similarly showed no treatment benefit. There were no

significant differences in creatine kinase or troponin release, ST-segment resolution, or composite clinical

outcomes (death, cardiogenic shock, heart failure, or life-threatening arrhythmias) between the treatment

groups [6]. A single potential signal of benefit was observed in a prespecified subgroup analysis of patients

reperfused more than 4 hours after symptom onset, where Eniporide administration was associated with a
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reduced incidence of heart failure. However, this isolated finding in a subgroup analysis was not considered

sufficient evidence of efficacy [5] [6].

From a safety perspective, Eniporide was generally well-tolerated with no significant differences in

adverse events compared to placebo. This favorable safety profile was consistent with the drug's selective

mechanism of action and the absence of significant effects on hemodynamic parameters or other organ

systems [6].

Experimental Protocols and Methodologies

Isolated Perfused Heart (Langendorff) Protocol

The Langendorff perfused heart preparation represents a fundamental experimental model for evaluating

cardioprotective agents like Eniporide. The standard protocol involves several key steps that have been

optimized for the study of ischemia-reperfusion injury:

Heart Extraction: Animals (typically rats, rabbits, or guinea pigs) are anesthetized using sodium

pentobarbital (50 mg/kg i.p.) and administered heparin (1000 U/kg i.v.) to prevent intracoronary

thrombosis. The hearts are rapidly excised through thoracotomy and immersed in cold (4°C)

cardioplegic solution to induce immediate arrest and protect during preparation [2] [4] [3].

Perfusion Apparatus: The aorta is cannulated and retrogradely perfused at constant pressure (55-80

mmHg) or constant flow with oxygenated (95% O2, 5% CO2) buffer solution maintained at 37°C. The

standard perfusion buffer contains (in mM): 140 Na+, 4.5 K+, 2.5 Ca2+, 1.2 Mg2+, 134 Cl-, 11.5

glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5 U/L insulin, and 5 HEPES at pH 7.4

[2].

Functional Assessment: A fluid-filled balloon is inserted into the left ventricle and connected to a

pressure transducer for continuous measurement of left ventricular pressure (LVP), its first derivatives

(dP/dtmax and dP/dtmin), heart rate, and coronary flow. Cardiac function is typically expressed as the

rate-pressure product (RPP = LVP × heart rate) [2] [3].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11704395/
https://www.acc.org/latest-in-cardiology/clinical-trials/2010/02/23/19/04/escami
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.acc.org/latest-in-cardiology/clinical-trials/2010/02/23/19/04/escami
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573312/
https://link.springer.com/article/10.1023/A:1024985931797
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659015/
https://link.springer.com/article/10.1023/A:1024985931797
https://www.smolecule.com/products/s527163?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ischemia-Reperfusion Protocol: After stabilization, global no-flow ischemia is induced for 30-35

minutes by complete cessation of coronary flow, followed by 30-120 minutes of reperfusion.

Eniporide is typically administered in the perfusion buffer for 10-15 minutes before ischemia and

during the initial 10 minutes of reperfusion at concentrations ranging from 3-10 μM [2] [3].

Endpoint Measurements: Key endpoints include functional recovery (percentage recovery of RPP),

infarct size assessment (TTC staining or LDH release), and intracellular ion homeostasis (NMR

spectroscopy or fluorescent probes) [2] [3].

In Vivo Coronary Occlusion-Reperfusion Model

For translational assessment of cardioprotective efficacy, the in vivo coronary occlusion-reperfusion model

provides critical preclinical data:

Surgical Preparation: Animals (typically rabbits, pigs, or dogs) are anesthetized, intubated, and

ventilated. A thoracotomy is performed to access the heart, and a snares is placed around a major

coronary artery (typically the left anterior descending artery) [4].

Infarction Protocol: The coronary artery is occluded for 30-60 minutes, followed by 120-180 minutes

of reperfusion. Regional ischemia is confirmed by ECG changes and myocardial cyanosis. Eniporide

is administered intravenously as a bolus (0.03-0.3 mg/kg) 10-15 minutes before reperfusion [4].

Infarct Size Quantification: After reperfusion, the coronary artery is re-occluded, and Evans blue dye

is injected to delineate the area at risk. The heart is excised, sliced, and incubated with

triphenyltetrazolium chloride (TTC) to distinguish viable (red) from necrotic (pale) tissue. Infarct size

is expressed as a percentage of the area at risk [4].

This experimental workflow for assessing efficacy in ischemia-reperfusion models can be visualized as

follows:
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Figure 2: Experimental workflow for in vivo coronary occlusion-reperfusion studies. Animals undergo

surgical preparation followed by drug administration before induction of coronary artery ischemia. After a

defined ischemic period, reperfusion is initiated, followed by tissue processing and data analysis to quantify

cardioprotective efficacy.

Molecular and Biochemical Assays

Several specialized techniques have been employed to elucidate Eniporide's effects on intracellular ion

homeostasis and mitochondrial function:
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Intracellular Sodium and pH Measurement: Simultaneous 31P and 23Na NMR spectroscopy allows

real-time monitoring of intracellular pH and sodium levels during ischemia and reperfusion. Hearts are

perfused in specialized NMR-compatible perfusion systems, and spectra are acquired throughout the

experimental protocol [3].

Mitochondrial Function Assessment: Spectrofluorometric methods using specific fluorescent probes

(e.g., indo-1 for calcium, DHE for superoxide, NADH/FAD autofluorescence) enable continuous

monitoring of mitochondrial parameters in isolated perfused hearts. A fiberoptic probe is placed

directly on the ventricular surface to measure fluorescence signals [2].

NHE-1 Inhibition Potency Assay: The inhibitory potency of Eniporide is determined using human or

rat platelets. Platelet-rich plasma is exposed to Na+ propionate solution to induce intracellular

acidification and activate NHE-1. The rate of NHE-1-mediated recovery from acidosis is measured by

light transmission changes associated with cell swelling, with and without Eniporide pretreatment [4].

Therapeutic Challenges and Future Perspectives

The discrepancy between compelling preclinical data and negative clinical trial results with Eniporide

highlights significant challenges in translating cardioprotective therapies for ischemia-reperfusion injury.

Several factors may account for this translational failure:

The timing of administration appears critical for NHE-1 inhibitors to exert their protective effects.

Preclinical models typically administer drugs before reperfusion, while clinical protocols often face logistical

challenges in achieving adequate target tissue concentrations before coronary flow is restored. In the

ESCAMI trial, despite efforts to administer Eniporide before reperfusion, variations in actual timing relative

to reperfusion may have compromised efficacy [1] [6].

Patient-related factors also significantly influence treatment response. Comorbid conditions common in the

STEMI population, including diabetes, hypertension, hypercholesterolemia, and advanced age, have been

shown in preclinical models to increase the threshold for cardioprotection or completely abolish the efficacy

of NHE-1 inhibitors. These conditions are associated with impaired activation of the reperfusion injury

salvage kinase (RISK) pathway, which appears necessary for NHE-1 inhibitor efficacy [1].
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The dosing strategy used in clinical trials may have been suboptimal. While Eniporide demonstrated

efficacy at nanomolar concentrations in vitro, the complex pharmacokinetics and protein binding in humans

may have resulted in insufficient myocardial concentrations. Additionally, the narrow therapeutic window

for protection—with potential loss of efficacy at both insufficient and excessive doses—creates significant

challenges for clinical dosing [1] [6].

Future directions for NHE-1 inhibition therapy may include:

Combination Therapy Approaches: Given the multifactorial nature of reperfusion injury, combining

NHE-1 inhibitors with other cardioprotective agents targeting different pathways (e.g., mPTP opening,

oxidative stress, inflammation) may yield synergistic benefits [1].

Patient Stratification Strategies: Identifying biological markers that predict responsiveness to NHE-1

inhibition could enable targeted therapy in likely responders, potentially improving overall treatment

effects [1].

Novel Administration Protocols: Exploring alternative dosing regimens, including prolonged

infusion or repeated administration, may help maintain therapeutic concentrations throughout the

vulnerable period of reperfusion [6].

Structural Optimization: Developing next-generation NHE-1 inhibitors with improved

pharmacokinetic properties and greater potency, such as the experimentally tested T-162559

compound, may overcome limitations of earlier agents [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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